7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Physicochemical characterization Purification strategy Benzodioxepine scaffold

7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9) is a bicyclic benzodioxepine derivative bearing a reactive chloromethyl substituent at the 7-position of the aromatic ring. With a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 Da, this compound is supplied as a brown liquid or yellow solid at purities up to 97% (Maybridge) and is catalogued under MDL number MFCD03011383 and PubChem CID 2776399.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 67869-70-9
Cat. No. B1351047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
CAS67869-70-9
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)CCl)OC1
InChIInChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2
InChIKeyPXZCFOABYOEFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9): Procurement-Grade Benzodioxepine Building Block


7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9) is a bicyclic benzodioxepine derivative bearing a reactive chloromethyl substituent at the 7-position of the aromatic ring . With a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 Da, this compound is supplied as a brown liquid or yellow solid at purities up to 97% (Maybridge) and is catalogued under MDL number MFCD03011383 and PubChem CID 2776399 [1]. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry, leveraging the chloromethyl group as a versatile electrophilic handle for nucleophilic substitution reactions .

Why 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine Cannot Be Swapped with Unsubstituted or Alternative Benzodioxepine Analogs


The 7-chloromethyl substituent fundamentally alters the physicochemical profile, synthetic utility, and reactivity of this benzodioxepine scaffold relative to its closest analogs. The unsubstituted parent compound (CAS 7216-18-4) lacks the electrophilic chloromethyl handle entirely, precluding its use in nucleophilic displacement-based diversification strategies . The 7-bromomethyl analog (CAS 581065-78-3, MW 243.10 Da) exhibits a different leaving-group reactivity profile due to the superior leaving ability of bromide versus chloride in Sₙ2 pathways, which can lead to uncontrolled substitution kinetics and side reactions in multi-step syntheses [1]. The 7-carboxaldehyde analog (CAS 67869-90-3, MW 178.19 Da) occupies a different oxidation state and requires orthogonal synthetic strategies for further elaboration . Each change in substitution pattern at the 7-position produces quantifiable shifts in boiling point, density, molecular weight, and synthetic compatibility that preclude direct interchangeability without re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9) Versus Closest Analogs


Boiling Point Elevation: Chloromethyl Substitution Increases Boiling Point by ~75°C Versus the Unsubstituted Parent Scaffold

The introduction of the chloromethyl group at the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold produces a substantial boiling point elevation of approximately 75°C relative to the unsubstituted parent compound. This shift directly impacts purification protocol selection .

Physicochemical characterization Purification strategy Benzodioxepine scaffold

Density Increase: Chloromethyl Substitution Raises Density by ~10% Versus the Unsubstituted Parent

The chloromethyl substituent increases the density of the benzodioxepine core by approximately 0.11 g/cm³ (10.0%) relative to the parent scaffold, reflecting the contribution of the chlorine atom's mass and the increased polarizability of the C–Cl bond .

Physical property Formulation Benzodioxepine

Leaving Group Reactivity: Chloromethyl Provides Controlled Electrophilicity Compared to Bromomethyl, Reducing Competing Elimination Pathways

In Sₙ2 nucleophilic displacement reactions, bromide is established as a significantly better leaving group than chloride (relative leaving group order: I⁻ > Br⁻ > Cl⁻ >> F⁻) [1]. The 7-chloromethyl derivative (MW 198.65 Da) therefore provides more controlled, predictable substitution kinetics compared to the 7-bromomethyl analog (CAS 581065-78-3, MW 243.10 Da), which can undergo premature displacement or competing elimination under basic conditions .

Nucleophilic substitution Synthetic chemistry Leaving group

Atom Economy: Chloromethyl Derivative Offers ~22% Lower Molecular Weight Than the Bromomethyl Analog

The 7-chloromethyl compound (MW 198.65 Da) is approximately 22% lighter than the 7-bromomethyl analog (MW 243.10 Da) [1] . In sequence syntheses where the halomethyl group serves as a temporary protecting/handling group that is ultimately displaced or transformed, the lower mass of the chloromethyl derivative translates to superior atom economy and reduced waste burden.

Atom economy Molecular weight Synthetic efficiency

Scaffold Pharmacological Relevance: The 3,4-Dihydro-2H-1,5-Benzodioxepine Core Is Embedded in PDE4 Inhibitor and GKRP Interactor Patent Families

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold appears in multiple pharmaceutical patent families, including PDE4 inhibitors (WO2011160632A1, assigned to LEO Pharma) for inflammatory diseases [1] and glucokinase regulatory protein (GKRP) interactors (Amgen patents) for diabetes [2]. The 7-chloromethyl derivative serves as a key intermediate for elaborating these scaffolds via nucleophilic displacement at the benzylic chloride, enabling introduction of amine, thiol, or sulfonamide pharmacophoric elements. Direct quantitative bioactivity data for the 7-chloromethyl compound itself was not identified in the retrieved literature; however, its position as a versatile precursor to pharmacologically validated scaffolds is established through patent disclosures.

PDE4 inhibitor GKRP Medicinal chemistry scaffold Patent landscape

Procurement-Driven Application Scenarios for 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9)


Medicinal Chemistry: PDE4 Inhibitor Scaffold Elaboration via Nucleophilic Displacement at the 7-Chloromethyl Position

The 7-chloromethyl group enables direct C–N bond formation with primary or secondary amines to generate 7-aminomethyl-benzodioxepine derivatives, a key structural motif in PDE4 inhibitor patent families [1]. The moderated electrophilicity of the chloromethyl group (compared to bromomethyl) reduces competing elimination, making it the preferred building block for amine coupling reactions under basic conditions. Procurement of this compound allows medicinal chemistry teams to rapidly generate focused libraries around the benzodioxepine PDE4 pharmacophore.

Diabetes Target Research: Synthesis of GKRP-Interacting Benzodioxepine-7-Sulfonamide Analogs

The 7-chloromethyl intermediate can be converted to the corresponding 7-sulfonamide via nucleophilic displacement with sulfonamide nucleophiles or via thiol displacement followed by oxidation. This synthetic route maps onto the benzodioxepine-7-sulfonamide GKRP interactor series disclosed in Amgen's patent portfolio [2]. The 7-chloromethyl compound is the logical procurement choice for accessing this chemotype, as the aldehyde analog would require reductive amination and additional redox steps to reach the same sulfonamide target.

Process Chemistry: Scale-Up Candidate for Nucleophilic Substitution Due to Controlled Reactivity Profile

For process development groups transitioning benzodioxepine-based lead compounds from discovery to pre-clinical scale, the 7-chloromethyl derivative offers a favorable balance of reactivity and stability. The higher boiling point (296.4°C vs. 221.0°C for the parent scaffold) and ~10% higher density (1.213 vs. 1.103 g/cm³) provide tangible physical handling differences that can simplify purification by distillation or liquid-liquid extraction at scale . The controlled Sₙ2 reactivity of the chloromethyl group, relative to the more labile bromomethyl analog, reduces impurity profiles in multi-kilo campaigns.

Chemical Biology: Covalent Probe Synthesis via Chloromethyl Electrophile

The benzylic chloromethyl group can serve as a latent electrophile for covalent modification of cysteine or other nucleophilic residues in target proteins, enabling the design of activity-based probes or covalent inhibitors built on the benzodioxepine scaffold. The compound's documented availability at 97% purity (Maybridge) [3] and its characterization in the PubChem database (CID 2776399) support its direct use in biochemical assay development without additional purification.

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